molecular formula C11H13ClN2O2 B2944573 3-(2-Chloroacetyl)-1-(2,4-dimethylphenyl)urea CAS No. 93468-79-2

3-(2-Chloroacetyl)-1-(2,4-dimethylphenyl)urea

Cat. No. B2944573
CAS RN: 93468-79-2
M. Wt: 240.69
InChI Key: IQRUGDDTVXVWQY-UHFFFAOYSA-N
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Description

3-(2-Chloroacetyl)-1-(2,4-dimethylphenyl)urea, also known as DMCA, is a synthetic organic compound used in a variety of scientific research applications. Its chemical structure consists of two aromatic rings, a urea group, and a 2-chloroacetyl group. It is a white crystalline solid with a melting point of 110-112 °C. DMCA is a versatile compound that can be used in a variety of laboratory experiments due to its low toxicity, low reactivity, and high solubility in water and organic solvents.

Scientific Research Applications

Urea Derivatives in Biological Systems

Anion Binding and Structural Analysis

Research on urea-based ligands, such as N-(2,4-dimethylphenyl)-N'-(3-pyridyl)urea, highlights their potential in anion coordination chemistry. These studies show how such compounds can form complexes with various anions through hydrogen bonding, showcasing urea derivatives' role in understanding molecular recognition and binding mechanisms in biological systems (Wu et al., 2007).

Urea Compounds in Herbicide Research

Herbicide Degradation and Environmental Impact

Investigations into the degradation of urea-based herbicides in soil have been conducted to understand their environmental impact and fate. Studies have shown how specific substituted urea herbicides, such as maloran and isoproturon, degrade over time due to microbial action, which is crucial for assessing their ecological safety and designing environmentally friendly agricultural practices (Katz & Strusz, 1968) (Li Fang-shi, 2007).

Anticancer Research and Urea Derivatives

Potential Antineoplastic Agents

Research on 1-aryl-3-(2-chloroethyl)ureas has uncovered their potential as potent antineoplastic agents. Such studies are vital for drug discovery and development, offering new avenues for cancer treatment strategies. The findings indicate that these urea derivatives could be useful in treating cancers resistant to conventional anticancer drugs, underscoring the importance of urea compounds in medicinal chemistry (R. C.-Gaudreault et al., 2004).

properties

IUPAC Name

2-chloro-N-[(2,4-dimethylphenyl)carbamoyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c1-7-3-4-9(8(2)5-7)13-11(16)14-10(15)6-12/h3-5H,6H2,1-2H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQRUGDDTVXVWQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NC(=O)CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloroacetyl)-1-(2,4-dimethylphenyl)urea

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